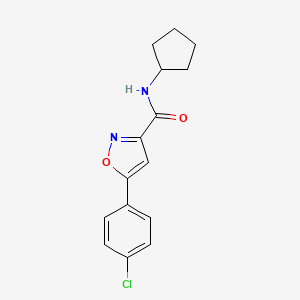![molecular formula C20H28N4O3 B5509117 N-((3S*,4R*)-1-{[(6-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5509117.png)
N-((3S*,4R*)-1-{[(6-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}-4-propyl-3-pyrrolidinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole derivatives, including compounds like N-((3S*,4R*)-1-{[(6-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}-4-propyl-3-pyrrolidinyl)acetamide, are recognized for their broad spectrum of biological activities. These compounds have been extensively studied for their medicinal and pharmaceutical applications, showcasing a range of therapeutic potentials (Phr Iosr & S. Nomi, 2014).
Synthesis Analysis
Synthetic approaches to benzimidazole derivatives generally involve the formation of the benzimidazole core followed by various functionalization strategies to introduce specific substituents. For instance, the synthesis of benzimidazole analogs through reactions involving benzothiazole derivatives has been documented, offering a versatile method for constructing complex molecular structures (A. B. Chidrawar, 2017).
Molecular Structure Analysis
The benzimidazole core structure is a significant component of these compounds, contributing to their ability to interact with biological targets. The molecular structure of benzimidazole derivatives, including various substituents, plays a crucial role in determining their biological activity and specificity (G. Lipunova et al., 2018).
Chemical Reactions and Properties
Benzimidazole derivatives exhibit a range of chemical reactions, primarily due to the reactive nature of the benzimidazole moiety. These reactions include alkylation, acylation, and nucleophilic substitution, allowing for the introduction of various functional groups that modulate the compound's properties (M. Boča et al., 2011).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are critical for determining the compound's suitability for pharmaceutical formulations (G. Kennedy, 2001).
Chemical Properties Analysis
Benzimidazole derivatives are known for their chemical stability and ability to undergo a variety of chemical transformations. The presence of the benzimidazole ring contributes to their acidic and basic properties, influencing their reactivity and interactions with biological molecules (G. Verma et al., 2019).
Wissenschaftliche Forschungsanwendungen
Antibacterial and Anticancer Potential
Research on N-substituted benzimidazole derivatives, including those structurally related to the specified compound, has highlighted their promising applications in the field of medicinal chemistry, particularly for their antibacterial and anticancer properties. Studies have demonstrated that certain N-substituted benzimidazoles exhibit potent antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA), with some derivatives being significantly more potent than standard drugs such as Sultamicillin (Chaudhari et al., 2020). This indicates a potential pathway for developing new antibacterial agents to combat resistant strains of bacteria.
Additionally, benzimidazole derivatives have been explored for their capacity to inhibit gastric acid secretion by blocking (H+ + K+) ATPase, showcasing a different avenue of therapeutic application, particularly in treating conditions like gastroesophageal reflux disease and peptic ulcers (Fellenius et al., 1981).
Enzyme Inhibition for Disease Treatment
The detailed mechanism of action of these compounds often involves the inhibition of specific enzymes or biological processes critical for disease progression. For example, substituted benzimidazoles have shown to inhibit phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, which are vital signaling pathways in cancer cell proliferation and survival. This suggests their potential use in cancer therapy by targeting these pathways to halt tumor growth and spread (Stec et al., 2011).
Eigenschaften
IUPAC Name |
N-[(3S,4R)-1-[2-[(6-methyl-1H-benzimidazol-2-yl)methoxy]acetyl]-4-propylpyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-4-5-15-9-24(10-18(15)21-14(3)25)20(26)12-27-11-19-22-16-7-6-13(2)8-17(16)23-19/h6-8,15,18H,4-5,9-12H2,1-3H3,(H,21,25)(H,22,23)/t15-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSKDNBLRSXGMP-CRAIPNDOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NC(=O)C)C(=O)COCC2=NC3=C(N2)C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1NC(=O)C)C(=O)COCC2=NC3=C(N2)C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3S*,4R*)-1-{[(6-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}-4-propyl-3-pyrrolidinyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5509039.png)
![4-chloro-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5509045.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5509053.png)


![2-[(4-chlorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5509078.png)
![4-[(4-methoxybenzylidene)amino]-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5509082.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3,5-dimethylbenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509090.png)
![N-[4-(diethylamino)-3-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B5509105.png)

![2-fluoro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5509118.png)
![4-benzyl-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5509124.png)
![5-[(1,3-benzothiazol-2-ylthio)methyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5509126.png)
![6-(4-methylbenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5509152.png)